
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde
Overview
Description
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde consists of a benzaldehyde group substituted with a methyl group at the 3-position and a pyridin-3-yloxy group at the 4-position .Physical And Chemical Properties Analysis
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Application 1: Synthesis of Isoxazolone Derivatives
- Summary of the Application: 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is used in the preparation of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones through a three-component reaction of ethyl acetoacetate, hydroxylamine, and aromatic aldehydes .
- Methods of Application: The reactions are carried out at 70°C under solvent-free conditions. The reaction of aromatic aldehydes carrying electron-donating groups proceeded rapidly with excellent yields of the corresponding isoxazolone derivatives .
- Results or Outcomes: The corresponding products are obtained simply by dilution of the reaction mixture with water and filtration in almost pure crystalline form .
Application 2: Antibacterial Activities
- Summary of the Application: Pyridine derivatives, including 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde, have been found to inhibit multidrug-resistant S. aureus (MRSA), indicating their biomedical potential .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the synthesis of pyridine derivatives and their testing against bacterial strains .
- Results or Outcomes: Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus (MRSA) .
Application 3: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
- Summary of the Application: The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies .
- Methods of Application: The synthesis of these products is carried out using energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
- Results or Outcomes: These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Application 4: Synthesis of Substituted Benzaldehydes
- Summary of the Application: 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes: This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Application 5: Synthesis of Pyrazolo[3,4-b]pyridine Frameworks
- Summary of the Application: 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is used in the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 6: Anticancer Targeting Agents
- Summary of the Application: Pyridine-containing compounds, including 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These compounds have shown promising results in synthesising a variety of pyridine derivatives .
properties
IUPAC Name |
3-methyl-4-pyridin-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-11(9-15)4-5-13(10)16-12-3-2-6-14-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHZIVBIUFNSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



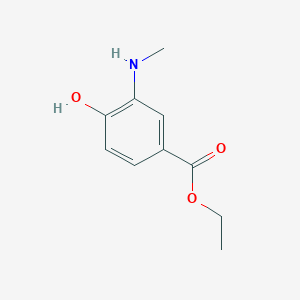
![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)
![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)
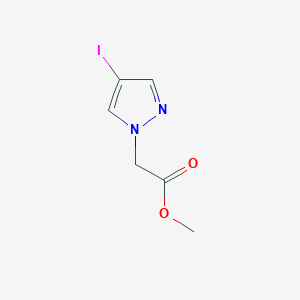
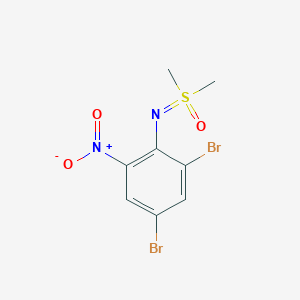
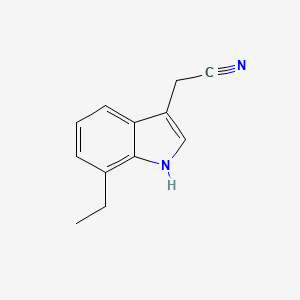
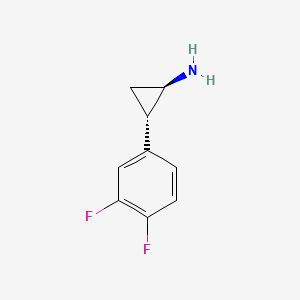
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)
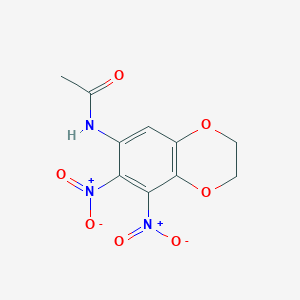
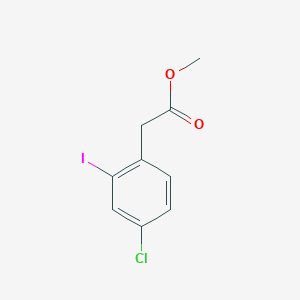

![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
